
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long hexadecanoyl chain and an imidazolium core, imparts distinct physicochemical properties that make it valuable for specific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Hexadecanoyl Chain: The hexadecanoyl chain is introduced through an acylation reaction, where hexadecanoyl chloride reacts with the imidazolium core under basic conditions.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the acylated imidazolium compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution: The imidazolium core can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, cyanides, or thiolates in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolium salts.
科学研究应用
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with biological membranes and proteins. The long hexadecanoyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function . The imidazolium core can interact with protein targets, affecting their activity and stability .
相似化合物的比较
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Similar imidazolium core but with a shorter ethyl chain.
1-Butyl-3-methylimidazolium chloride: Similar imidazolium core with a butyl chain.
1-Hexyl-3-methylimidazolium chloride: Similar imidazolium core with a hexyl chain.
Uniqueness
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its long hexadecanoyl chain, which imparts distinct physicochemical properties. This long chain enhances its ability to interact with lipid membranes and provides unique solubility characteristics .
属性
CAS 编号 |
62959-52-8 |
|---|---|
分子式 |
C20H39ClN2O |
分子量 |
359.0 g/mol |
IUPAC 名称 |
1-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)hexadecan-1-one;chloride |
InChI |
InChI=1S/C20H38N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)22-18-17-21(2)19-22;/h17-18H,3-16,19H2,1-2H3;1H |
InChI 键 |
GWOSPXLPTVJYEA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)N1C[NH+](C=C1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


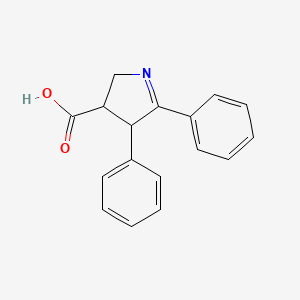
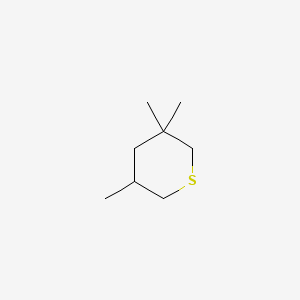
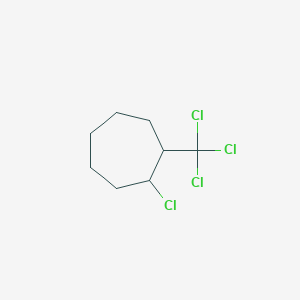
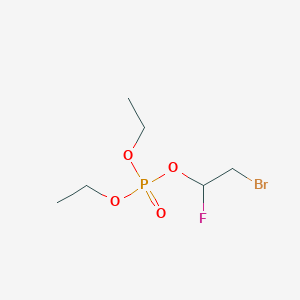
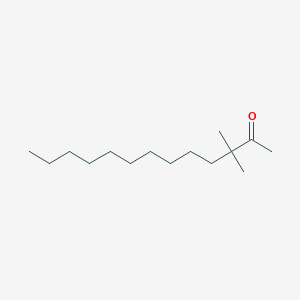
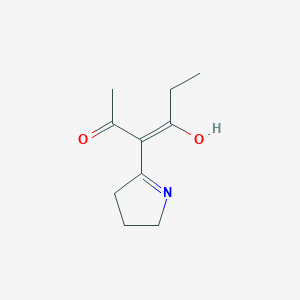
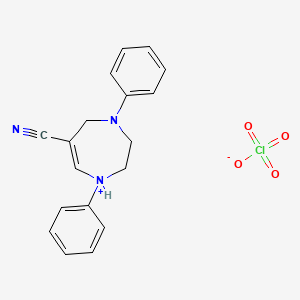
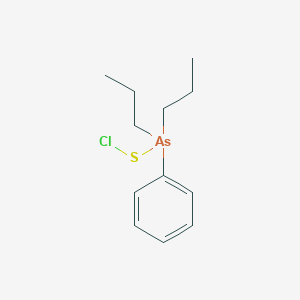
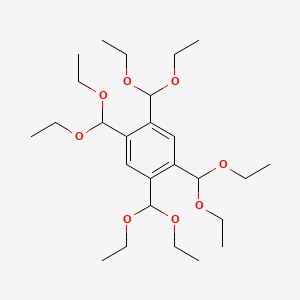
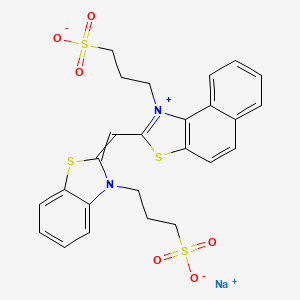

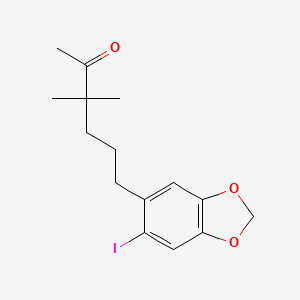

![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
